



Technical Support Center: Investigating Potential Off-Target Effects of AQ-RA 741

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Compound of Interest		
Compound Name:	AQ-RA 741	
Cat. No.:	B1666070	Get Quote

Welcome to the technical support center for **AQ-RA 741**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on investigating potential off-target effects of the selective M2 muscarinic acetylcholine receptor antagonist, AQ-RA 741. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is AQ-RA 741 and what are its known on-target effects?

AQ-RA 741 is a potent and selective antagonist for the M2 muscarinic acetylcholine receptor (mAChR).[1][2] Its primary on-target effect is the competitive inhibition of acetylcholine binding to the M2 receptor, which is predominantly expressed in the heart and plays a crucial role in regulating cardiac function.[1][2] In vivo studies have demonstrated its cardioselectivity, where it preferentially inhibits vagally or agonist-induced bradycardia.[1]

Q2: What are the known off-target interactions of **AQ-RA 741**?

Published literature extensively characterizes the selectivity of AQ-RA 741 for the M2 receptor over other muscarinic receptor subtypes, particularly M1 and M3.[1][2] However, comprehensive screening data for off-target interactions with other receptor families, kinases, or ion channels are not readily available in the public domain. Given its tricyclic benzodiazepinone structure, there is a theoretical potential for interactions with other G-protein



coupled receptors (GPCRs), ion channels, or transporters, which is a common characteristic of this structural class. Therefore, a systematic investigation is recommended to build a comprehensive off-target profile for your specific experimental system.

Q3: We are observing an unexpected phenotype in our cells treated with **AQ-RA 741** that does not seem to be mediated by M2 receptor antagonism. How should we proceed?

An unexpected phenotype could be due to a genuine off-target effect, or it could be an experimental artifact. A logical first step is to rule out common experimental issues. The following troubleshooting guide can help you systematically address this. If common artifacts are ruled out, a tiered approach to identifying the potential off-target is recommended, starting with broader screening panels and narrowing down to specific target validation.

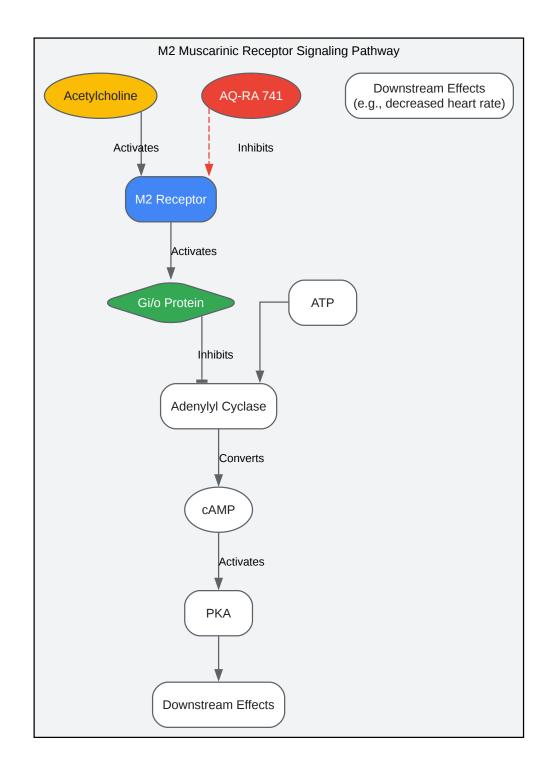
Data Presentation

AQ-RA 741 Selectivity Profile at Muscarinic Receptors

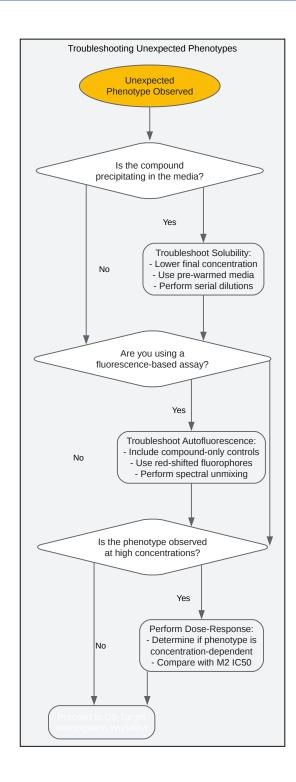
Receptor Subtype	pKi Value	Reference
M2 (cardiac)	8.30	[1][2]
M1 (cortical)	7.70	[1][2]
M3 (glandular)	6.82	[1][2]

Mandatory Visualization

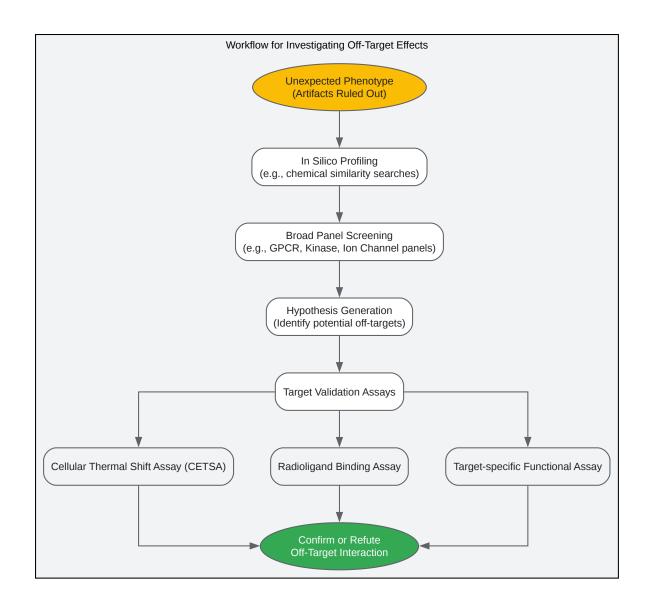












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References

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- 2. apexbt.com [apexbt.com]
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